7-Amino Nitrazepam-d5 is a stable isotope-labeled derivative of 7-Amino Nitrazepam, which is a major urinary metabolite of the benzodiazepine nitrazepam. This compound is classified as a metabolite and is utilized primarily in scientific research, particularly in pharmacokinetics and drug metabolism studies. The molecular formula for 7-Amino Nitrazepam-d5 is , with a molecular weight of 256.31 g/mol. It is categorized under benzodiazepines, which are known for their sedative, anticonvulsant, and anxiolytic properties .
The synthesis of 7-Amino Nitrazepam-d5 typically involves several organic synthesis techniques. A notable approach begins with the precursor 2-cyano-4-nitroaniline, which undergoes oxidative coupling with 2-chlorobenzeneboronic acid under specific conditions to yield intermediates. This method emphasizes a series of steps including:
7-Amino Nitrazepam-d5 participates in various chemical reactions typical of benzodiazepines. The compound can undergo:
Technical details regarding these reactions often include temperature control, solvent choice, and catalyst use to optimize yields and minimize unwanted side reactions .
The mechanism of action for 7-Amino Nitrazepam-d5 mirrors that of other benzodiazepines, primarily through interaction with gamma-aminobutyric acid receptors in the central nervous system. By enhancing the effect of this neurotransmitter, it produces sedative and anxiolytic effects. The presence of deuterium does not significantly alter this mechanism but facilitates tracking during metabolic studies due to its distinct mass signature in analytical techniques.
Relevant analyses often include stability assessments under various conditions to ensure reliability in experimental applications .
7-Amino Nitrazepam-d5 serves several scientific purposes:
The compound's isotope labeling enhances its utility in research settings where precise quantification and tracking are necessary .
The synthesis of 7-Amino Nitrazepam-d5 (CAS 1189511-46-3) requires precise deuteration strategies to ensure isotopic integrity and analytical utility. This stable isotope-labeled internal standard features five deuterium atoms at specific positions on the phenyl ring, yielding the molecular formula C15H8D5N3O and a molecular weight of 256.31 g/mol [3] [4]. The predominant synthetic approach utilizes catalytic hydrogen-deuterium exchange with deuterium gas (D2) over palladium catalysts, targeting the carbon positions ortho to the benzodiazepine core structure [8]. This method capitalizes on the inherent reactivity of aromatic C-H bonds, selectively replacing hydrogen with deuterium at the metabolically stable phenyl positions to prevent in vivo or in vitro label loss.
Alternative pathways employ deuterated precursors such as benzene-d6 in the early-stage synthesis of the benzodiazepine scaffold. For instance, SynZeal's manufacturing process involves reacting deuterated benzene derivatives with appropriately functionalized diazepine intermediates, followed by nitro reduction to yield the 7-amino metabolite [1] [8]. The deuterium incorporation efficiency typically exceeds 98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purification leverages preparative HPLC under optimized pH conditions to resolve isotopic impurities, ensuring >95% isotopic purity essential for trace bioanalysis [3] [4].
Table 1: Deuterium Incorporation Strategies for 7-Amino Nitrazepam-d5
Strategy | Deuteration Sites | Key Reagents | Isotopic Purity |
---|---|---|---|
Catalytic H/D Exchange | Phenyl ring (C6D5) | D2, Pd/C | >98% |
Precursor-Based Synthesis | Phenyl ring (C6D5) | Benzene-d6 | >95% |
Post-Synthetic Deuteration | Labile positions (ineffective) | D2O | <90% (unsuitable) |
The utility of 7-Amino Nitrazepam-d5 as an internal standard hinges on its near-identical chemical behavior to its non-deuterated analog (7-Amino Nitrazepam, CAS 4928-02-3) while providing distinct mass spectrometric signatures. Formulated as neat solids or certified solutions (e.g., 100 μg/mL in acetonitrile), these standards enable precise quantification of nitrazepam's major urinary metabolite in clinical and forensic matrices [4] [7]. The deuterated internal standard exhibits a +5 Da mass shift relative to the native compound (251.3 g/mol → 256.3 g/mol), effectively eliminating signal overlap in LC-MS/MS or GC-MS assays. This shift is critical for minimizing matrix effects in urine drug testing, where co-eluting substances can distort ionization efficiency [4] [9].
Optimization parameters include:
Table 2: Analytical Characteristics of 7-Amino Nitrazepam-d5 Solutions
Parameter | Neat Solid | Acetonitrile Solution (100 µg/mL) | QC Requirement |
---|---|---|---|
Molecular Weight | 256.31 g/mol | 256.31 g/mol | - |
Purity (HPLC) | >95% | >95% | >95% |
Storage Temperature | -20°C | -20°C | -20°C |
Mass Shift (vs. D0) | +5 Da | +5 Da | ≥+4 Da |
Primary Application | Method development | High-throughput analysis | - |
The synthesis of deuterated benzodiazepine metabolites like 7-Amino Nitrazepam-d5 diverges significantly from non-deuterated analogs in precursor complexity, yield, and regulatory constraints. Two primary routes dominate:
Route 1: Deuterated Precursor SynthesisThis method initiates deuteration at the benzene precursor stage. Benzene-d6 undergoes Friedel-Crafts acylation to form deuterated benzoyl chlorides, which are condensed with o-nitroaniline derivatives to form the benzodiazepine scaffold. Subsequent nitro reduction yields the 7-amino functionality. SynZeal's custom synthesis (CAS 1189511-46-3) exemplifies this route, achieving 256.31 g/mol molecular weight with ≤3% isotopic impurity [3] [8]. Advantages include superior regioselectivity and scalability (>10g batches), though costs are elevated due to deuterated starting materials.
Route 2: Late-Stage DeuterationPost-synthetic deuteration of non-labeled 7-Amino Nitrazepam (CAS 4928-02-3) via metal-catalyzed exchange offers faster access but suffers from regiochemical limitations. The electron-rich 7-amino group directs deuterium incorporation away from the phenyl ring, leading to incomplete labeling (<90% D5) and necessitating rigorous purification [8]. Consequently, precursor-based synthesis remains the gold standard for forensic applications requiring >95% isotopic purity.
Table 3: Comparative Synthetic Pathways for Deuterated Benzodiazepine Standards
Synthetic Route | Deuterated Precursor | Late-Stage Deuteration | Ideal Pathway |
---|---|---|---|
Key Starting Material | Benzene-d6 | 7-Amino Nitrazepam | Benzene-d6 |
Isotopic Purity | >98% | 85–90% | >95% |
Yield (D5 product) | 60–70% | 40–50% | ≥65% |
Regulatory Status | Controlled substance* | Controlled substance* | Controlled* |
Cost per gram | High ($1,591/10mg) | Moderate | High |
*Regulatory note: 7-Amino Nitrazepam-d5 is classified as a depressant-controlled substance but exempt from DEA paperwork when formulated as certified reference materials [2] [9].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: